Furo[3,2-c]pyridine

Catalog No.
S731150
CAS No.
271-92-1
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,2-c]pyridine

CAS Number

271-92-1

Product Name

Furo[3,2-c]pyridine

IUPAC Name

furo[3,2-c]pyridine

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H

InChI Key

WJDMEHCIRPKRRQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1OC=C2

Canonical SMILES

C1=CN=CC2=C1OC=C2

Medicinal Chemistry:

Furo[3,2-c]pyridine serves as a valuable scaffold in medicinal chemistry due to its ability to mimic the structural features of natural products and bioactive molecules. Studies have explored its potential for developing drugs targeting various diseases, including:

  • Cancer: Furo[3,2-c]pyridine derivatives have shown promising antitumor activity against various cancer cell lines. Research suggests they may work by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and interfering with cancer cell signaling pathways [].
  • Neurodegenerative diseases: Some furo[3,2-c]pyridine derivatives exhibit neuroprotective effects and are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Antimicrobial activity: Certain Furo[3,2-c]pyridine derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungal agents [].

Material Science:

Furo[3,2-c]pyridine derivatives are being explored for their potential applications in material science due to their interesting properties, including:

  • Organic electronics: Furo[3,2-c]pyridine derivatives show potential as organic semiconductors, which could be useful in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Polymers: Furo[3,2-c]pyridine can be incorporated into polymers to improve their thermal stability, mechanical properties, and conductivity.

Other Applications:

Furo[3,2-c]pyridine is also being investigated for its potential applications in other areas, such as:

  • Agriculture: As potential fungicides and herbicides due to their antifungal and antibacterial properties.
  • Catalysis: As ligands for metal catalysts, potentially leading to the development of more efficient and selective catalysts for various chemical reactions.

Furo[3,2-c]pyridine is a bicyclic compound that features a fused furan and pyridine ring system. This structure provides unique electronic properties and potential reactivity, making it an interesting target for synthetic chemists. The compound is characterized by its aromaticity and the presence of heteroatoms, which contribute to its chemical behavior and biological activity.

  • Research into the mechanism of action of Furo[3,2-c]pyridine is in its early stages. Scientists are interested in its potential interactions with biological targets due to its structural similarity to known bioactive molecules []. However, details regarding its specific mechanism are not yet established.
  • As a relatively new compound, information on the safety hazards associated with Furo[3,2-c]pyridine is limited. Standard laboratory safety practices should be followed when handling any unknown compound.

Furo[3,2-c]pyridine can undergo various chemical transformations, including:

  • Aromatization: Compounds such as 2-and 4-substituted furo[3,2-c]pyridines can be aromatized using phosphorus oxychloride, leading to chloro derivatives that can be further modified through nucleophilic substitution reactions .
  • Pictet–Spengler Reaction: This reaction allows for the synthesis of tetrahydrofuro[3,2-c]pyridines by condensing furanic amines with aldehydes, followed by cyclization .
  • Reduction and Substitution: Chloro derivatives can be reduced or substituted using various nucleophiles, yielding a range of functionalized products suitable for further applications .

Furo[3,2-c]pyridine derivatives have shown promising biological activities. For instance, some compounds exhibit antipsychotic properties and may serve as potential pharmacophores in drug development. Their unique structure allows them to interact with biological targets effectively, which has been explored in various studies . Additionally, novel derivatives have been developed as photosensitizers for imaging and photodynamic therapy against resistant bacterial strains .

The synthesis of furo[3,2-c]pyridine can be approached through several methods:

  • Traditional Synthesis: Initial methods involve the reaction of appropriate aldehydes with furan derivatives under acidic conditions to form imines, which then undergo cyclization to yield furo[3,2-c]pyridine .
  • Tandem Reactions: Recent advancements include the use of tandem reactions that combine multiple steps into one pot, enhancing efficiency and yield. For example, the Pictet–Spengler reaction has been adapted for this purpose, allowing for the synthesis of substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields .
  • Functional Group Transformations: Various functional groups can be introduced or modified on the furo[3,2-c]pyridine scaffold through established organic transformations such as acetylation or Suzuki coupling .

Furo[3,2-c]pyridine and its derivatives find applications in several areas:

  • Pharmaceuticals: Due to their biological activity, these compounds are being investigated for their potential use in treating psychiatric disorders and bacterial infections.
  • Materials Science: The unique optical properties of certain derivatives make them suitable for use in photonic devices and sensors.
  • Chemical Probes: Their ability to selectively interact with biological targets allows them to serve as probes in biochemical research.

Studies have demonstrated that furo[3,2-c]pyridine derivatives can interact with various biological molecules. For example:

  • Antipsychotic Activity: Research indicates that certain derivatives may modulate neurotransmitter systems, suggesting potential therapeutic uses in mental health treatments .
  • Photodynamic Therapy: The development of AIE-active photosensitizers based on this compound has shown efficacy in targeting Gram-positive bacteria through specific imaging techniques and reactive oxygen species generation .

Furo[3,2-c]pyridine shares structural similarities with various other heterocyclic compounds. Here are some notable examples:

CompoundStructural FeaturesUnique Properties
Furo[2,3-d]pyrimidineFused furan and pyrimidine ringDifferent nitrogen heteroatom configuration
Thieno[3,2-c]pyridineFused thiophene and pyridine ringPotential antipsychotic activity
Pyrrolo[3,2-c]pyridineFused pyrrole and pyridine ringExhibits distinct reactivity patterns

Furo[3,2-c]pyridine is unique due to its specific arrangement of heteroatoms and the resulting electronic properties that influence its chemical reactivity and biological interactions.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Furo[3,2-c]pyridine

Dates

Modify: 2023-08-15

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